molecular formula C12H13ClN6OS B2593503 5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide CAS No. 1223282-42-5

5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide

Cat. No.: B2593503
CAS No.: 1223282-42-5
M. Wt: 324.79
InChI Key: WQGUEATVGCDKTE-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and kinase inhibition activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyrimidine ring, followed by functional group modifications to introduce the chloro, methylsulfanyl, and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects such as reduced inflammation or inhibition of cancer cell proliferation .

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[2-(pyrimidin-2-ylamino)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6OS/c1-21-12-18-7-8(13)9(19-12)10(20)14-5-6-17-11-15-3-2-4-16-11/h2-4,7H,5-6H2,1H3,(H,14,20)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGUEATVGCDKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCNC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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